N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
Overview
Description
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (NACE) is a cyclopropanamine derivative that has been extensively studied in recent years. It is a highly versatile compound that can be used in a variety of synthetic and medicinal applications due to its unique properties. NACE has been studied for its potential use in medicinal chemistry, drug delivery, and other biomedical applications, as well as its potential to act as a catalyst in organic synthesis.
Scientific Research Applications
Synthetic Methodologies and Catalysis
Multigram Synthesis of Trifluoromethyl Cyclopropanamines : A study by Bezdudny et al. (2011) describes the synthesis of trifluoromethyl cyclopropanamines, focusing on the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product in a single batch (Bezdudny et al., 2011).
Cyclopropanation Under Phase-transfer Conditions : Matsuo et al. (2004) achieved the stereoselective synthesis of cis-2-fluorocyclopropylamine through cyclopropanation, showcasing the utility of dibromofluoromethane and 18-crown-6 in dichloromethane for this purpose. This method highlights the synthetic versatility of cyclopropanamines in generating structurally diverse molecules (Matsuo et al., 2004).
Biologically Active Compound Synthesis
Cyclopropanamine Compounds in Neuroscience : Research on cyclopropanamine compounds, such as those discussed by Blass (2016), explores their potential as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors have been studied for therapeutic applications in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction, demonstrating the significant biomedical potential of cyclopropanamine derivatives (Blass, 2016).
Diversity Synthesis of N-substituted 2-Amino-1,6-naphthyridine Derivatives : Han et al. (2010) developed a microwave-assisted three-component reaction incorporating cyclopropanamine to synthesize a variety of N-substituted 2-amino-1,6-naphthyridine derivatives. This method facilitates the rapid synthesis of compounds for biomedical screening, showcasing the applicability of cyclopropanamines in creating diverse bioactive molecules (Han et al., 2010).
properties
IUPAC Name |
N'-cyclopropyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWPWWQTPCEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine | |
CAS RN |
1249485-42-4 | |
Record name | N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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